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Introduction

TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to
induce the degradation of Anaplastic Lymphoma Kinase (ALK).[1] Comprised of a ligand for the
ALK protein and a recruiter for the E3 ubiquitin ligase Cereblon, TL13-112 facilitates the
ubiquitination and subsequent proteasomal degradation of ALK.[1] This mechanism of action
makes TL13-112 a promising therapeutic agent for ALK-dependent malignancies, such as
certain types of non-small cell lung cancer (NSCLC) and anaplastic large cell ymphoma
(ALCL).[1] Beyond ALK, TL13-112 has been shown to degrade other kinases, including Aurora
A, FER, and PTK2.[1]

Flow cytometry is an indispensable tool for characterizing the cellular responses to TL13-112
treatment. This document provides detailed protocols for assessing key pharmacological
effects of TL13-112, including the degradation of target proteins, inhibition of downstream
signaling pathways, changes in cell surface marker expression, and induction of apoptosis.

Mechanism of Action of TL13-112

TL13-112 functions by hijacking the cell's natural protein disposal system. The molecule forms
a ternary complex with the ALK protein and the E3 ubiquitin ligase, bringing them into close
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proximity. This induced proximity leads to the polyubiquitination of ALK, marking it for
degradation by the proteasome. The degradation of ALK disrupts downstream signaling
pathways crucial for cancer cell survival and proliferation, most notably the JAK/STAT pathway.
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Caption: Mechanism of action of TL13-112.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses
of cells treated with TL13-112. This data is illustrative and may vary depending on the cell line,
experimental conditions, and specific protocols used.

Table 1: Analysis of Intracellular Phospho-STAT3 (p-STAT3) Levels

% of p-STAT3 (Tyr705)

Cell Line Treatment (24h) -
Positive Cells
SU-DHL-1 (ALK+ ALCL) Vehicle (DMSO) 85.2%
TL13-112 (10 nM) 42.5%
TL13-112 (50 nM) 15.8%
H3122 (ALK+ NSCLC) Vehicle (DMSO) 78.9%
TL13-112 (10 nM) 35.1%
TL13-112 (50 nM) 12.4%
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Table 2: Analysis of Apoptosis Induction by Annexin V/PI Staining

. % Early % Late
% Viable . .
) Treatment ) Apoptotic Apoptotic/Necr
Cell Line (Annexin V- / . . .
(48h) PI.) (Annexin V+ |/ otic (Annexin
PI-) V+ | Pl+)
SU-DHL-1 (ALK+ _
Vehicle (DMSO)  92.1% 4.5% 3.4%
ALCL)
TL13-112 (50
45.3% 35.8% 18.9%
nM)
H3122 (ALK+ _
Vehicle (DMSO) 90.5% 5.2% 4.3%
NSCLC)
TL13-112 (50
52.7% 30.1% 17.2%

nM)

Table 3: Analysis of CD45R0 Cell Surface Expression

Mean Fluorescence

Cell Line Treatment (48h) .
Intensity (MFI) of CD45RO
SU-DHL-1 (ALK+ ALCL) Vehicle (DMSO) 1500
TL13-112 (50 nM) 4200
JB6 (ALK+ ALCL) Vehicle (DMSO) 1250
TL13-112 (50 nM) 3500

Experimental Protocols

Protocol 1: Intracellular Staining for Phospho-STAT3 (p-
STAT3)

This protocol details the method for detecting the phosphorylation status of STAT3 at tyrosine
705, a key downstream target of ALK signaling.
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Caption: Workflow for intracellular p-STAT3 staining.
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Materials:

e Cells of interest (e.g., SU-DHL-1, H3122)

e TL13-112

e DMSO (Vehicle control)

e Phosphate-Buffered Saline (PBS)

» Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial permeabilization buffer)
e Fluorochrome-conjugated anti-p-STAT3 (Tyr705) antibody
e Flow cytometry tubes

e Centrifuge

e Flow cytometer

Procedure:

o Cell Culture and Treatment: Culture cells under standard conditions. Treat cells with the
desired concentrations of TL13-112 or vehicle control (DMSO) for the specified duration
(e.g., 24 hours).

o Cell Harvesting: Harvest cells and wash twice with cold PBS by centrifuging at 300-400 x g
for 5 minutes.

o Fixation: Resuspend the cell pellet in 100 L of Fixation Buffer and incubate for 15-20
minutes at room temperature.

o Permeabilization: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-
cold Permeabilization Buffer and incubate for 30 minutes on ice.
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e Intracellular Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the cell
pellet in 100 pL of PBS with 1% BSA and add the anti-p-STAT3 (Tyr705) antibody at the
manufacturer's recommended concentration. Incubate for 30-60 minutes at room

temperature in the dark.
o Washing: Wash the cells twice with PBS containing 1% BSA.

o Data Acquisition: Resuspend the cells in 300-500 pL of PBS and acquire the data on a flow

cytometer.

Protocol 2: Apoptosis Assay using Annexin V and
Propidium lodide (PI)

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic
cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the
viability dye PI.
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Caption: Workflow for Annexin V and Pl apoptosis assay.
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Materials:

o Cells of interest

e TL13-112

e DMSO

e PBS

e Annexin V Binding Buffer (10X)

e Fluorochrome-conjugated Annexin V (e.g., FITC)
o Propidium lodide (PI) staining solution
e Flow cytometry tubes

e Centrifuge

e Flow cytometer

Procedure:

e Cell Culture and Treatment: Culture and treat cells with TL13-112 or vehicle control as
described in Protocol 1 (e.g., for 48 hours).

» Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300-400 x g for 5
minutes.

e Washing: Wash the cells twice with cold PBS.

» Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x
1076 cells/mL. Transfer 100 puL of the cell suspension to a flow cytometry tube. Add 5 pL of
Annexin V-FITC and 5 pL of PI staining solution.

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.
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» Data Acquisition: Add 400 pL of 1X Annexin V Binding Buffer to each tube and acquire data
on a flow cytometer within 1 hour.

Protocol 3: Cell Surface Staining for CD45RO

This protocol is for the analysis of the cell surface expression of CD45R0O, a marker that has
been shown to be upregulated following ALK degradation by TL13-112.[2]
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Caption: Workflow for cell surface CD45R0O staining.
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Materials:

e Cells of interest (e.g., ALK+ ALCL cell lines)
e TL13-112

e DMSO

e PBS

» Staining Buffer (e.g., PBS with 1% BSA)

e Fluorochrome-conjugated anti-CD45RO antibody
o Flow cytometry tubes

e Centrifuge

e Flow cytometer

Procedure:

e Cell Culture and Treatment: Culture and treat cells with TL13-112 or vehicle control (e.g., for
48 hours).

o Cell Harvesting: Harvest cells and wash twice with cold Staining Buffer.

e Staining: Resuspend the cell pellet in 100 pL of Staining Buffer and add the anti-CD45RO
antibody at the manufacturer's recommended concentration.

e |ncubation: Incubate for 30 minutes at 4°C in the dark.
e Washing: Wash the cells twice with Staining Buffer.

o Data Acquisition: Resuspend the cells in 300-500 uL of Staining Buffer and acquire the data
on a flow cytometer.

Conclusion
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The protocols and representative data provided in these application notes offer a
comprehensive framework for utilizing flow cytometry to investigate the cellular effects of TL13-
112. By employing these methods, researchers can effectively quantify target degradation,
modulation of downstream signaling, induction of apoptosis, and changes in cell surface
marker expression, thereby facilitating the preclinical development and characterization of this
and other targeted protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b611387?utm_src=pdf-body
https://www.benchchem.com/product/b611387?utm_src=pdf-body
https://www.benchchem.com/product/b611387?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/literature/tl13-112-is-a-protac-degrader-of-alk.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9869957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9869957/
https://www.benchchem.com/product/b611387#flow-cytometry-analysis-after-tl13-112-treatment
https://www.benchchem.com/product/b611387#flow-cytometry-analysis-after-tl13-112-treatment
https://www.benchchem.com/product/b611387#flow-cytometry-analysis-after-tl13-112-treatment
https://www.benchchem.com/product/b611387#flow-cytometry-analysis-after-tl13-112-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611387?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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